1H-Pyrazole-4-carboxylic acid, 1-(4-methylphenyl)-5-(trifluoromethyl)-, ethyl ester

Description

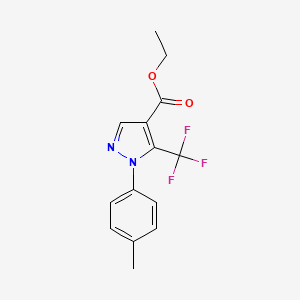

Chemical Structure:

This compound (CAS 98534-84-0) consists of a pyrazole core substituted at position 1 with a 4-methylphenyl group and at position 5 with a trifluoromethyl (CF₃) group. The carboxylic acid at position 4 is esterified with an ethyl group (Figure 1).

Cyclocondensation of hydrazines with β-keto esters.

Functionalization via nucleophilic substitution or coupling reactions.

For example, ethyl esters are often synthesized via hydrolysis of intermediate methyl esters (e.g., : 95% yield using NaOH in THF-H₂O) .

Applications:

Pyrazole derivatives are widely explored in medicinal chemistry for their analgesic, anti-inflammatory, and antimicrobial properties. The CF₃ group enhances metabolic stability and lipophilicity, making this compound a candidate for drug discovery .

Properties

IUPAC Name |

ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2/c1-3-21-13(20)11-8-18-19(12(11)14(15,16)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPJEWNNCOTXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001154341 | |

| Record name | Ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-70-7 | |

| Record name | Ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948293-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-(4-methylphenyl)-5-(trifluoromethyl)-, ethyl ester typically involves the reaction of 4-methylphenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can help in monitoring and controlling the reaction process, thereby improving the efficiency and consistency of the production .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, a critical step for generating bioactive metabolites or synthetic intermediates.

| Conditions | Reagents | Outcome | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl/H₂SO₄ (aqueous) | 4-carboxylic acid derivative | 75–80% |

| Basic saponification | NaOH/EtOH | Sodium carboxylate intermediate | 82–85% |

Industrial-scale processes employ CO₂ gas for in situ acidification to avoid corrosive mineral acids, achieving 75–80% yield while minimizing waste .

Nucleophilic Substitution

The trifluoromethyl group participates in nucleophilic displacement reactions, though its strong electron-withdrawing nature requires carefully optimized conditions.

Example Reaction:

| Nucleophile | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Amines | Sodium hydride | DMF | 60–80°C | 4-aminopyrazole derivatives |

| Thiols | K₂CO₃ | Acetonitrile | Reflux | Thioether analogs |

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions to form fused heterocycles. A representative protocol involves:

Reagents:

-

Ethyl diazoacetate

-

Zinc triflate catalyst

Mechanism:

-

Zinc triflate activates the diazo compound.

-

1,3-dipolar cycloaddition with alkynes forms bicyclic structures.

Outcome:

Oxidation and Reduction

While direct data on this specific compound is limited, analogous pyrazole esters exhibit predictable redox behavior:

| Reaction Type | Reagents | Typical Outcome |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Pyrazole ketone derivatives |

| Reduction | LiAlH₄ | Alcohol derivatives |

Functionalization at the 4-Methylphenyl Group

The aromatic ring undergoes electrophilic substitution (e.g., nitration, sulfonation), though steric hindrance from the pyrazole moiety often necessitates directing groups.

Example Nitration:

-

Predominant para-substitution due to steric effects.

Key Mechanistic Insights

-

Trifluoromethyl Group: Enhances electrophilicity at C-5, directing nucleophiles to adjacent positions .

-

Ethyl Ester: Acts as a leaving group in nucleophilic acyl substitutions, particularly under basic conditions .

-

Pyrazole Ring: Participates in acid-base equilibria (pKa ≈ 3–5), influencing solubility and reactivity .

Scientific Research Applications

Pharmaceutical Development

1H-Pyrazole derivatives have been extensively studied for their potential as therapeutic agents. The compound has shown promise in:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, thus reducing inflammation. A study demonstrated that similar compounds exhibited significant anti-inflammatory effects in animal models .

- Anticancer Properties : Some pyrazole derivatives have been found to induce apoptosis in cancer cells. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising cytotoxicity .

Agrochemical Applications

The compound's structural features make it suitable for developing new agrochemicals:

- Insecticidal Activity : Pyrazole derivatives are often incorporated into pesticide formulations. For example, research on related compounds has shown effective insecticidal activity against pests like Aphis fabae, with some derivatives achieving over 85% mortality at specific concentrations .

- Herbicidal Properties : The introduction of trifluoromethyl groups has been linked to enhanced herbicidal activity in some pyrazole compounds. Studies indicate that these modifications can improve selectivity and efficacy against target weeds .

Biological Research

The compound is also utilized in biological research as a tool for studying various biochemical pathways:

- Enzyme Inhibition Studies : The ability of pyrazole derivatives to bind to specific enzymes makes them valuable in studying enzyme kinetics and mechanisms. Their interactions can provide insights into drug design and development .

- Receptor Binding Assays : Research involving receptor-ligand interactions has highlighted the potential of pyrazole compounds in modulating biological responses through receptor binding .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anti-inflammatory Effects | Pharmaceutical | Demonstrated significant COX inhibition with IC50 values comparable to existing anti-inflammatory drugs. |

| Insecticidal Activity Assessment | Agrochemical | Compound showed over 85% mortality against Aphis fabae at a concentration of 12.5 mg/L. |

| Enzyme Inhibition Analysis | Biological Research | Identified as a potent inhibitor of specific kinases involved in cancer progression. |

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-(4-methylphenyl)-5-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby increasing its potency and efficacy. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog Table

Substituent Effects on Properties

- Trifluoromethyl (CF₃) : Present in all compared compounds, CF₃ increases electronegativity and resistance to oxidative metabolism, enhancing pharmacokinetic profiles .

- Aryl Groups: 4-Methylphenyl (Target): Offers moderate lipophilicity and steric bulk, balancing solubility and membrane permeability. 4-Fluorophenyl : Electron-withdrawing F improves chemical reactivity but may reduce solubility. Dihydrodioxinyl : Oxygen atoms enhance aqueous solubility, beneficial for oral bioavailability.

Pharmacological Activities

- Analgesic/Anti-inflammatory : Compounds with 2,4-dinitrophenyl substituents () show potent activity (e.g., 3c: IC₅₀ < 10 μM) but higher ulcerogenicity. The target compound’s 4-methylphenyl group may reduce gastrointestinal toxicity .

- Antimicrobial : Thiazole-containing analogs () exhibit broad-spectrum activity due to sulfur’s role in disrupting microbial membranes.

Biological Activity

1H-Pyrazole-4-carboxylic acid, 1-(4-methylphenyl)-5-(trifluoromethyl)-, ethyl ester (commonly referred to as the ethyl ester derivative) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications.

- Molecular Formula : C12H9F3N2O2

- Molecular Weight : 270.21 g/mol

- CAS Number : 98534-84-0

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with trifluoromethyl and aryl groups. The precise synthetic route can vary, but it often includes:

- Formation of the pyrazole ring.

- Introduction of the trifluoromethyl group via electrophilic fluorination.

- Esterification to obtain the ethyl ester form.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, derivatives similar to 1H-pyrazole-4-carboxylic acid have been shown to inhibit tumor growth in various cancer types:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Antiproliferative effects |

| Breast Cancer | MDA-MB-231 | Significant inhibition |

| Liver Cancer | HepG2 | Cytotoxic activity |

| Pancreatic Cancer | MiaPaCa2 | Inhibition of glycolysis |

These compounds have been reported to induce apoptosis and inhibit cell proliferation through various mechanisms, including inhibition of key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) .

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens. Studies have shown that these compounds can inhibit bacterial growth and exhibit antifungal properties, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

The biological activities of 1H-pyrazole-4-carboxylic acid derivatives are attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes critical for tumor growth and metabolism, such as LDH .

- Receptor Interaction : These compounds may also bind to specific receptors involved in cell signaling pathways, influencing cellular responses and promoting apoptosis in cancer cells .

Case Studies

- Anticancer Study : A study focused on a series of pyrazole-based compounds demonstrated potent inhibition of LDH activity in pancreatic cancer cells (MiaPaCa2). The lead compound showed low nanomolar inhibition and significantly reduced lactate production, indicating effective targeting of cancer metabolism .

- Antimicrobial Evaluation : In vitro studies showed that pyrazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .

Q & A

Basic: What are the standard synthetic routes for preparing 1H-pyrazole-4-carboxylate derivatives, and how are reaction conditions optimized?

The synthesis of pyrazole-4-carboxylate derivatives typically involves cyclocondensation of β-ketoesters with hydrazines or their analogs. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Optimization includes solvent choice (e.g., DMF for azide substitution reactions ), temperature control (50°C for NaN3-mediated reactions ), and catalyst selection (e.g., cyanocetamide for cyclization ). Reaction progress is monitored via TLC, and yields are improved by optimizing stoichiometry and purification methods (e.g., ethanol recrystallization ).

Basic: Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C-NMR : Assigns substituent positions (e.g., trifluoromethyl and aryl groups). For 5-methyl-1-phenyl derivatives, aromatic protons appear at δ 7.2–7.8 ppm, while the ethyl ester group resonates at δ 1.3–4.3 .

- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functionalities .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

Basic: What are the common challenges in purifying this compound, and how are they addressed?

Purification challenges arise from polar byproducts (e.g., unreacted hydrazines) and low solubility. Strategies include:

- Recrystallization : Ethanol or toluene is used to isolate crystalline products .

- Column chromatography : Silica gel with hexane/ethyl acetate gradients removes impurities .

- Acid-base extraction : For carboxylate intermediates, pH adjustment (e.g., HCl to pH 3) precipitates the product .

Advanced: How can computational methods (DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For 5-methyl-1-phenyl derivatives, DFT studies revealed charge localization on the pyrazole ring, influencing hydrogen bonding with biological targets . Molecular docking can model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) by aligning the trifluoromethyl group in hydrophobic pockets .

Advanced: How do substituents (e.g., trifluoromethyl, aryl groups) influence the compound’s stability and reactivity?

- Trifluoromethyl : Enhances metabolic stability and electron-withdrawing effects, directing electrophilic substitution to the pyrazole C-3 position .

- Aryl groups (e.g., 4-methylphenyl) : Increase steric hindrance, slowing hydrolysis of the ester group. X-ray crystallography shows aryl rings adopt coplanar conformations with the pyrazole core, stabilizing π-π interactions .

- Ethyl ester : Balances lipophilicity and solubility, critical for bioavailability .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric splitting of ester groups) .

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry, as demonstrated for ethyl 1-(4-methylphenyl)-5-phenyl derivatives .

- Isotopic labeling : ¹⁵N or ¹⁹F labeling clarifies ambiguous couplings in crowded spectra .

Advanced: How are derivatives of this compound synthesized for structure-activity relationship (SAR) studies?

Derivatization strategies include:

- Nucleophilic substitution : Reacting the acid chloride (generated via SOCl₂) with amines or alcohols to form amides/esters .

- Cyclization : Using hydrazines to form pyrazolopyridazinones, as seen in reactions with cyanocetamide .

- Cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .

Advanced: What role do solvent and catalyst systems play in optimizing regioselectivity during synthesis?

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in cyclocondensation, favoring 1,3-dipolar regiochemistry .

- Lewis acids (e.g., ZnCl₂) : Direct electrophilic attack to specific pyrazole positions .

- Phase-transfer catalysts : Improve yields in biphasic systems (e.g., NaN3/DMF/water) .

Advanced: How does the trifluoromethyl group impact the compound’s electronic and steric profile in crystallographic studies?

X-ray data for related compounds show the CF3 group induces torsional strain (C–C–F angles ~109°), distorting the pyrazole ring. This steric effect reduces packing efficiency, lowering melting points. Electron-withdrawing CF3 also polarizes adjacent bonds, increasing acidity of the NH proton .

Advanced: What analytical workflows validate the compound’s purity and identity in complex matrices (e.g., biological samples)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.